Cas no 1660-93-1 (3,4,7,8-Tetramethyl-1,10-phenanthroline)

3,4,7,8-Tetramethyl-1,10-phenanthroline is a chelating ligand with a rigid phenanthroline backbone and four methyl substituents, enhancing its steric and electronic properties. This compound is particularly valued for its strong binding affinity toward transition metals, making it useful in coordination chemistry and catalysis. The methyl groups improve solubility in organic solvents while maintaining stability under various reaction conditions. Its structural features also contribute to applications in luminescent materials and as a building block for supramolecular assemblies. The ligand’s predictable coordination behavior and robustness make it a reliable choice for synthetic and analytical applications in inorganic and organometallic chemistry.
3,4,7,8-Tetramethyl-1,10-phenanthroline structure
1660-93-1 structure
Product Name:3,4,7,8-Tetramethyl-1,10-phenanthroline
CAS No:1660-93-1
MF:C16H16N2
MW:236.311643600464
MDL:MFCD00004974
CID:41747
PubChem ID:74265
Update Time:2025-05-28

3,4,7,8-Tetramethyl-1,10-phenanthroline Chemical and Physical Properties

Names and Identifiers

    • 3,4,7,8-Tetramethyl-1,10-phenanthroline
    • 1,10-Phenanthroline,3,4,7,8-tetramethyl
    • 3,4,7,8-Me4phen
    • 3,4,7,8-tetra-methyl-1,10-phenanthroline
    • 3,4,7,8-tetramethyl-phen
    • 3,4,7,8-tetramethylpyridino[3,2-h]quinoline
    • 3,4,7,8-tmphen
    • 3,4,7,8-Tetramethyl-1,10-diazaphenanthrene
    • 3,4,7,8-Tetramethyl-o-phenanthroline
    • 3,4,7,8-Tetramethylphenanthroline
    • TIMTEC-BB SBB008945
    • 3,4,7,8-tetramethyl-10-phenanthroline
    • 3,4,7,8-Tetramethyl-1,1-phenanthroline
    • 3,4,7,8-TetraMethyl -1,10-phenathroline
    • 3,4,7,8-Tetramethyl-1,10-phenaanthroline
    • 1,2,7,8-Tetramethyl-4,5-diazaphenanthrene
    • 3,4,7,8-Tetramethyl-1,10-phenanthroline, 98+%
    • 3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE, 99+%
    • 3,4,7,8-TetraMethyl-1,10-phenanthroline, 99+% 1GR
    • 1,10-Phenanthroline, 3,4,7,8-tetramethyl-
    • NPAXPTHCUCUHPT-UHFFFAOYSA-N
    • 3,4,7,8-Me4Phenan
    • BIDD:GT0406
    • Jsp003339
    • HY-34515
    • Z2768172030
    • FT-0614180
    • SY004672
    • 3,4,7,8-tetramethyl-1,10-phenanthrolin
    • 3`4`7`8-Tetramethyl-1`10-phenanthroline
    • EINECS 216-762-4
    • NS00025433
    • 3,4,7,8-Tetramethyl-1,10-diazaphenanthrene; 3,4,7,8-Tetramethyl-o-phenanthroline; 3,4,7,8-Tetramethylphenanthroline
    • AC1714
    • AS-15524
    • AKOS007930862
    • 3,4,7,8-tetramethyl-1,10-phenantroline
    • 3,4,7,8-Tetramethyl-1,10-phenanthroline, >=98%
    • AC-1871
    • CHEMBL99384
    • CS-D1715
    • 3, 4,7,8-tetramethyl-1,10-phenanthrolin
    • 3,4,7,8-Tetramethyl-[1,10]phenanthroline
    • EN300-266681
    • W-107928
    • MFCD00004974
    • T0847
    • BCP11189
    • TM-1,10-P
    • DTXSID2061856
    • AM84569
    • SCHEMBL136654
    • BDBM50401347
    • 3,4,7,8-tetramethylphenantroline
    • 1660-93-1
    • DTXCID4035330
    • BBL102541
    • DB-050424
    • STL556344
    • 1,10Phenanthroline, 3,4,7,8tetramethyl
    • 4-Amino-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide; 7-Deazaadenosine-7-carboxamide; NSC 65346;
    • 3,4,7,8tetramethylphenanthroline
    • 216-762-4
    • FT10752
    • MDL: MFCD00004974
    • Inchi: 1S/C16H16N2/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15/h5-8H,1-4H3
    • InChI Key: NPAXPTHCUCUHPT-UHFFFAOYSA-N
    • SMILES: N1C=C(C)C(C)=C2C=CC3=C(C)C(C)=CN=C3C=12
    • BRN: 171279

Computed Properties

  • Exact Mass: 236.13100
  • Monoisotopic Mass: 236.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.9
  • Topological Polar Surface Area: 25.8

Experimental Properties

  • Color/Form: White crystalline powder.
  • Density: 1.0937 (rough estimate)
  • Melting Point: 277-280 °C (lit.)
  • Boiling Point: 435.2°C at 760 mmHg
  • Flash Point: 192.6℃
  • Refractive Index: 1.5635 (estimate)
  • Solubility: Soluble in 1,4-dioxane, acetone, dichloromethane, N,N-dimethylformamide, N,N-dimethylacetamide, methanol and hot toluene.
  • PSA: 25.78000
  • LogP: 4.01660
  • Solubility: Insoluble in water.

3,4,7,8-Tetramethyl-1,10-phenanthroline Security Information

3,4,7,8-Tetramethyl-1,10-phenanthroline Customs Data

  • HS CODE:29339900

3,4,7,8-Tetramethyl-1,10-phenanthroline Pricemore >>

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Suzhou Senfeida Chemical Co., Ltd
(CAS:1660-93-1)3,4,7,8-tetramethyl-1,10-phenanthroline
sfd469
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Quantity:200kg
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:1660-93-1)3,4,7,8-Tetramethyl-1,10-phenanthroline
A810691
Purity:99%
Quantity:100g
Price ($):410.0
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